molecular formula C17H16Cl3N3O3 B15043410 3-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide

3-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide

Cat. No.: B15043410
M. Wt: 416.7 g/mol
InChI Key: GRHVDRMWUHOIQU-UHFFFAOYSA-N
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Description

3-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide is a complex organic compound with the molecular formula C17H16Cl3N3O3 It is characterized by the presence of a nitro group, a trichloroethyl group, and a dimethylanilino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide typically involves multiple stepsThe reaction conditions often require the use of strong acids, such as nitric acid, and chlorinating agents to achieve the desired substitutions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial in industrial settings to optimize the production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trichloroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The trichloroethyl group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The dimethylanilino group can participate in hydrogen bonding and other interactions with target proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both nitro and trichloroethyl groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H16Cl3N3O3

Molecular Weight

416.7 g/mol

IUPAC Name

3-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide

InChI

InChI=1S/C17H16Cl3N3O3/c1-10-6-7-14(11(2)8-10)21-16(17(18,19)20)22-15(24)12-4-3-5-13(9-12)23(25)26/h3-9,16,21H,1-2H3,(H,22,24)

InChI Key

GRHVDRMWUHOIQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

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